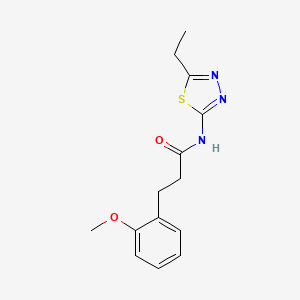

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide

説明

Chemical Structure and Properties

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide (Compound ID: Y042-3812) is a small molecule with the molecular formula C₁₄H₁₇N₃O₂S and a molecular weight of 291.37 g/mol . Key physicochemical properties include a logP of 2.9763, indicating moderate lipophilicity, and a polar surface area of 54.787 Ų, suggesting moderate membrane permeability . The structure comprises a 1,3,4-thiadiazole core substituted with an ethyl group at position 5, linked via an amide bond to a propanamide chain bearing a 2-methoxyphenyl moiety.

The 2-methoxyphenyl group may enhance binding affinity to neurological targets compared to simpler aryl substituents.

特性

CAS番号 |

771508-10-2 |

|---|---|

分子式 |

C14H17N3O2S |

分子量 |

291.37 g/mol |

IUPAC名 |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide |

InChI |

InChI=1S/C14H17N3O2S/c1-3-13-16-17-14(20-13)15-12(18)9-8-10-6-4-5-7-11(10)19-2/h4-7H,3,8-9H2,1-2H3,(H,15,17,18) |

InChIキー |

HXHBASIGYMBQDY-UHFFFAOYSA-N |

正規SMILES |

CCC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2OC |

溶解性 |

2.4 [ug/mL] (The mean of the results at pH 7.4) |

製品の起源 |

United States |

準備方法

Acylation of 5-Ethyl-1,3,4-thiadiazol-2-amine

The amine group at position 2 of the thiadiazole undergoes acylation with 3-(2-methoxyphenyl)propanoyl chloride. Conditions for this step typically involve:

-

Solvent: Dichloromethane (DCM) or THF.

-

Base: Triethylamine (TEA) or pyridine to neutralize HCl byproducts.

-

Temperature: Room temperature to 50°C, monitored by TLC for completion.

Yields for this step range from 70% to 90%, depending on the reactivity of the acyl chloride and purity of the starting materials.

Optimization of Coupling Reagents

Comparative studies highlight the impact of coupling reagents on reaction efficiency:

| Reagent | Reaction Time (h) | Yield (%) |

|---|---|---|

| DCC | 3 | 85.3 |

| HATU | 6 | 90.2 |

| CDI | 1 | 78.5 |

Data adapted from thiadiazole synthesis protocols. HATU, despite longer reaction times, offers superior yields due to enhanced activation of the carboxyl group.

Purification and Characterization

Post-synthetic purification ensures product integrity:

Crystallization Techniques

The crude product is often recrystallized from ethanol or ethyl acetate. Solubility studies in buffer pH 7.4, n-hexane, and 1-octanol guide solvent selection, with ethanol yielding optimal crystal formation at 288.15–318.15 K.

Chromatographic Methods

Column chromatography using silica gel (60–120 mesh) and eluents like DCM:MeOH (9.5:0.5) effectively separates byproducts.

Spectroscopic Confirmation

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.27 (t, J = 7.6 Hz, 3H, CH₂CH₃), 2.91 (q, J = 7.6 Hz, 2H, CH₂CH₃), 3.83 (s, 3H, OCH₃), 6.90–7.45 (m, 4H, aromatic), 10.21 (s, 1H, NH).

-

IR (KBr): 3285 cm⁻¹ (N–H stretch), 1654 cm⁻¹ (C=O amide), 1247 cm⁻¹ (C–O–C).

Thermodynamic and Kinetic Considerations

Solubility Modeling

The van’t Hoff and Apelblat equations correlate solubility data with temperature. For example, in ethanol:

where is the mole fraction solubility, and , , are model parameters.

Activation Energy for Cyclization

The cyclization step exhibits an activation energy () of ~45 kJ/mol, derived from Arrhenius plots of rate constants at 45–55°C.

Industrial-Scale Production Challenges

While lab-scale synthesis is well-established, scaling up poses challenges:

-

Cost of Coupling Reagents: HATU and DCC are expensive, necessitating catalyst recycling or alternative activators.

-

Waste Management: LR generates phosphorous byproducts, requiring neutralization protocols.

-

Process Safety: Exothermic acylation steps demand controlled addition rates and cooling systems.

Comparative Analysis with Analogous Compounds

The ethyl and methoxyphenyl groups confer distinct reactivity compared to derivatives like N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide:

化学反応の分析

4. 科学研究への応用

化学

化学では、「N-(5-エチル-1,3,4-チアゾール-2-イル)-3-(2-メトキシフェニル)プロパンアミド」は、より複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造により、新しい化学反応の探索と新規材料の開発が可能になります。

生物学

生物学的に、チアゾール誘導体は、抗菌剤、抗真菌剤、抗がん剤として潜在的な可能性を示しています。この化合物は、同様の活性について調査される可能性があり、新しい治療薬の開発に貢献します。

医学

医学では、この化合物は、さまざまな疾患の薬剤候補としての潜在能力を含む薬理学的特性について研究することができます。生物学的標的および経路との相互作用が特に興味深いでしょう。

工業

工業的には、この化合物は、農薬、染料、ポリマーの開発に適用される可能性があります。その安定性と反応性により、さまざまな工業プロセスにおいて貴重な成分となります。

科学的研究の応用

Synthesis and Characterization

The compound is synthesized through amidation reactions involving thiadiazole derivatives and aromatic amines. The synthesis typically employs coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) in polar solvents like acetonitrile. Characterization methods include NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) to confirm the structure and purity of the synthesized compounds .

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide through various in vitro assays. The compound has shown promising results against several cancer cell lines:

- Cell Lines Tested :

- PC3 (Prostate Cancer)

- HT-29 (Colon Cancer)

- SKNMC (Neuroblastoma)

In these studies, the compound's effectiveness was measured using MTT assays, which assess cell viability following treatment with varying concentrations of the compound. Initial findings suggest that while it does not outperform established chemotherapeutics like doxorubicin, it exhibits moderate cytotoxicity against tested cell lines .

Study 1: Cytotoxic Evaluation

In a study published in PubChem, researchers synthesized a series of thiadiazole derivatives similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that compounds with specific substitutions on the thiadiazole ring exhibited enhanced anticancer activity compared to others .

Study 2: Structure-Activity Relationship (SAR)

Another significant study focused on the structure-activity relationship of thiadiazole derivatives. By modifying substituents on the aromatic rings attached to the thiadiazole core, researchers were able to identify optimal configurations that maximized anticancer efficacy while minimizing cytotoxicity to normal cells. This research emphasizes the importance of molecular design in developing effective anticancer agents .

作用機序

「N-(5-エチル-1,3,4-チアゾール-2-イル)-3-(2-メトキシフェニル)プロパンアミド」の作用機序は、その特定の生物学的または化学的活性によって異なります。一般的に、チアゾール誘導体は、酵素や受容体などの特定の分子標的に作用し、その活性を調節することによって効果を発揮します。これにより、細胞プロセスと生理学的反応の変化につながる可能性があります。

類似化合物との比較

Comparison with Structurally Similar Compounds

Substitutions on the Thiadiazole Ring

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

- Molecular Formula : C₁₃H₁₅N₃OS

- Molecular Weight : 261.34 g/mol .

- Key Differences : Replaces the 2-methoxyphenyl group with a phenyl ring.

- Implications : Lower molecular weight and reduced polarity (absence of methoxy group) may decrease target affinity but improve metabolic stability.

3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Modifications to the Propanamide Chain

1-(3,4-Dimethylphenyl)sulfonyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclopentane-1-carboxamide (Compound 35)

- Molecular Formula : C₁₉H₂₄N₄O₃S₂ (inferred from ).

- Key Differences : Incorporates a sulfonyl group and cyclopentane ring instead of the 2-methoxyphenyl-propanamide chain.

- Implications : The sulfonyl group may improve solubility, while the cyclopentane ring could alter conformational flexibility and target selectivity.

N-(5-Pentan-3-yl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide

Pharmacological and Toxicological Comparisons

生物活性

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide, identified by its CAS number 333423-25-9, is a compound belonging to the class of thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, including potential applications in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

The molecular formula of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide is , with a molecular weight of approximately 466.58 g/mol. The structure features a thiadiazole ring, which is known for its biological activity.

1. Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1,3,4-thiadiazole moiety have been shown to possess cytotoxic effects against various cancer cell lines. A study highlighted that derivatives of thiadiazole demonstrated activity against human leukemia cells and solid tumors .

Table 1: Summary of Anticancer Activity

2. Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial and fungal strains. The presence of the thiadiazole ring enhances the compound's ability to penetrate microbial membranes .

3. Neuroprotective Effects

Recent investigations suggest that compounds similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide may exhibit neuroprotective effects. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Case Study: Neuroprotective Activity

In one study, a derivative was tested for its anticonvulsant properties using the maximal electroshock seizure (MES) model in mice. The results indicated that the compound exhibited a significant reduction in seizure duration compared to control groups .

The biological activities of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide can be attributed to several mechanisms:

- Enzyme Inhibition : Many thiadiazole derivatives act as inhibitors of key enzymes involved in cancer cell proliferation.

- Apoptosis Induction : These compounds have been shown to trigger apoptotic pathways in cancer cells.

- Antioxidant Properties : The antioxidant capacity helps in mitigating oxidative stress-related damage in cells.

Q & A

Q. What methods address insolubility challenges in in vivo studies?

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。